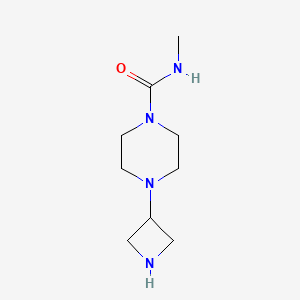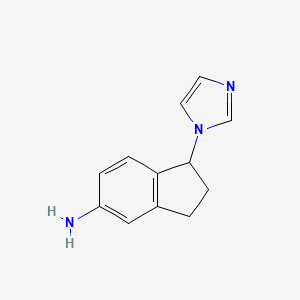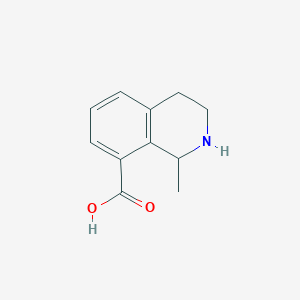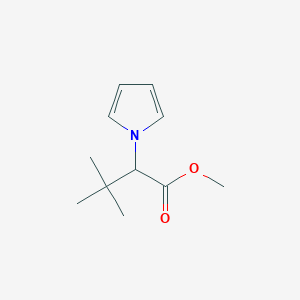
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Another approach involves the reaction of sodium hydride with benzyl 3-oxopiperazine-1-carboxylate and methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A four-membered nitrogen-containing ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Oxetane: A four-membered oxygen-containing ring.
Uniqueness: 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is unique due to its combination of azetidine and piperazine rings, which provides a distinct structural framework for interacting with biological targets. This dual-ring structure can enhance the compound’s stability, binding affinity, and specificity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
178311-74-5 |
|---|---|
Molekularformel |
C9H18N4O |
Molekulargewicht |
198.27 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H18N4O/c1-10-9(14)13-4-2-12(3-5-13)8-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,14) |
InChI-Schlüssel |
UICWRZSITNGANV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N1CCN(CC1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)
![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)



![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)




